An In-depth Technical Guide to the Physicochemical Properties of 3,4-Diethoxyaniline
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Diethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4-diethoxyaniline. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data, detailed experimental methodologies, and relevant visualizations to support research and development activities.
Core Physicochemical Properties
3,4-Diethoxyaniline, an aromatic amine, is a versatile chemical intermediate. Its physicochemical properties are crucial for understanding its reactivity, potential applications, and safety considerations.
Table 1: Physical and Chemical Properties of 3,4-Diethoxyaniline
| Property | Value | Source |
| IUPAC Name | 3,4-diethoxyaniline | [1] |
| CAS Number | 39052-12-5 | [1] |
| Molecular Formula | C₁₀H₁₅NO₂ | [1] |
| Molecular Weight | 181.23 g/mol | [1] |
| Appearance | Inconsistent reports: Pale yellow to brown liquid or crystal/powder | |
| Melting Point | 48 °C (reported for solid form) | |
| Boiling Point | ~270 °C to 294.5 °C at 760 mmHg | |
| Solubility | Information not readily available; likely soluble in organic solvents. | |
| pKa | Data not available; expected to be a weak base typical of aromatic amines. |
Note on Physical State and Melting/Boiling Points: There are conflicting reports regarding the physical state of 3,4-diethoxyaniline at room temperature. Some sources describe it as a liquid, while others classify it as a crystalline solid. This discrepancy may be due to the purity of the substance, as impurities can lower the melting point. The reported melting point of 48°C suggests it can exist as a solid, while the boiling points indicate it is a relatively high-boiling liquid. Researchers should verify the physical state of their specific sample.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of 3,4-diethoxyaniline.
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Infrared (IR) Spectroscopy: The IR spectrum of 3,4-diethoxyaniline is available and can be used to identify key functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for 3,4-diethoxyaniline were not found in the immediate search, data for the structurally similar 3,4-dimethoxyaniline is available and can provide an estimation of expected chemical shifts.[2]
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Mass Spectrometry: The mass spectrum of 3,4-diethoxyaniline would show a molecular ion peak corresponding to its molecular weight, aiding in its identification.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the physicochemical properties of aromatic amines like 3,4-diethoxyaniline.
3.1. Determination of Melting Point (for crystalline solids) [3][4][5]
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Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.
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Methodology (Capillary Method):
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A small, finely powdered sample of the crystalline organic compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
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The sample is heated slowly and steadily.
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The temperature at which the first drop of liquid is observed and the temperature at which the last crystal melts are recorded. This range is the melting point of the substance.
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3.2. Determination of Boiling Point (for liquids) [6][7][8][9][10]
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Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Methodology (Distillation Method):
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A small volume of the liquid is placed in a distillation flask.
-
The flask is heated, and the vapor is allowed to rise and come into contact with a thermometer.
-
The temperature at which the liquid boils and its vapor condenses on the thermometer is recorded as the boiling point. It is crucial to record the atmospheric pressure at which the measurement is taken.
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3.3. Determination of pKa (Potentiometric Titration) [11][12][13][14][15]
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Principle: The pKa is a measure of the acidity or basicity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration involves monitoring the pH of a solution as a titrant is added.
-
Methodology:
-
A known concentration of the amine is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).
-
A calibrated pH electrode is immersed in the solution.
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A standard solution of a strong acid (e.g., HCl) is added in small increments.
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The pH is recorded after each addition.
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A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
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3.4. UV-Vis Spectroscopy [16][17][18][19][20]
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Principle: Aromatic compounds absorb ultraviolet or visible light, and the wavelength of maximum absorbance (λmax) is a characteristic property.
-
Methodology:
-
A dilute solution of the aromatic amine is prepared in a suitable solvent (e.g., ethanol or cyclohexane).
-
The UV-Vis spectrum of the solution is recorded over a range of wavelengths (typically 200-400 nm for aromatic compounds).
-
The wavelength at which the maximum absorbance occurs is identified as λmax.
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Chemical Reactivity and Stability
Aromatic amines like 3,4-diethoxyaniline exhibit characteristic reactivity. The amino group is basic and can be protonated. It is also susceptible to oxidation. The aromatic ring can undergo electrophilic substitution reactions, with the amino and ethoxy groups being activating and ortho-, para-directing. Information on the reactivity of the similar compound 3,4-dimethoxyaniline suggests it is sensitive to prolonged exposure to light.[4]
Biological Activity and Signaling Pathways
There is currently no specific information available in the searched literature regarding the biological activity or interaction of 3,4-diethoxyaniline with cellular signaling pathways. However, substituted anilines are a common scaffold in medicinal chemistry with a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[21][22][23][24][25] The specific biological effects of 3,4-diethoxyaniline would need to be determined through dedicated biological screening and pharmacological studies.
Visualizations
Diagram 1: General Workflow for Physicochemical Characterization
Caption: A generalized workflow for the systematic characterization of a chemical compound.
Diagram 2: Logical Relationship for Synthesis and Purification
Caption: A logical workflow for the synthesis, purification, and verification of a chemical compound.
References
- 1. 3,4-Diethoxyaniline | C10H15NO2 | CID 520936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. chm.uri.edu [chm.uri.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. arcjournals.org [arcjournals.org]
- 18. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. echemi.com [echemi.com]
- 21. benchchem.com [benchchem.com]
- 22. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cresset-group.com [cresset-group.com]
- 25. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
